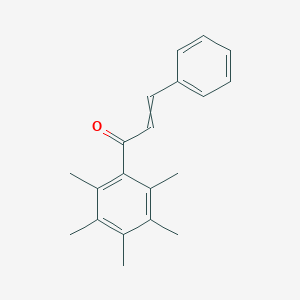
octan-2-yl 2-fluoro-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl 2-fluoro-4-hydroxybenzoate: is an organic compound that belongs to the class of esters. It is derived from the esterification of 2-fluoro-4-hydroxybenzoic acid with octan-2-ol. This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with an aliphatic ester group, potentially offering unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-fluoro-4-hydroxybenzoate typically involves the esterification reaction between 2-fluoro-4-hydroxybenzoic acid and octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
2-fluoro-4-hydroxybenzoic acid+octan-2-olacid catalystoctan-2-yl 2-fluoro-4-hydroxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octan-2-yl 2-fluoro-4-hydroxybenzoate can undergo oxidation reactions, particularly at the aliphatic ester group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, due to the presence of the hydroxyl and fluoro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 2-fluoro-4-hydroxybenzoic acid.
Reduction: Octan-2-yl 2-fluoro-4-hydroxybenzyl alcohol.
Substitution: 2-fluoro-4-hydroxy-5-nitrobenzoate (nitration product), 2-fluoro-4-hydroxy-5-chlorobenzoate (chlorination product).
Scientific Research Applications
Chemistry: Octan-2-yl 2-fluoro-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in the study of esterification reactions and the effects of fluorine substitution on aromatic compounds.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of fluorinated aromatic esters with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Fluorinated aromatic esters are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry: this compound is used in the formulation of specialty chemicals, including fragrances and flavorings, due to its unique aromatic profile.
Mechanism of Action
The mechanism of action of octan-2-yl 2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing 2-fluoro-4-hydroxybenzoic acid and octan-2-ol. The fluoro group on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Methyl 2-fluoro-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an octan-2-yl group.
Ethyl 2-fluoro-4-hydroxybenzoate: Similar structure but with an ethyl ester group.
Propyl 2-fluoro-4-hydroxybenzoate: Similar structure but with a propyl ester group.
Uniqueness: Octan-2-yl 2-fluoro-4-hydroxybenzoate is unique due to its longer aliphatic chain, which can influence its hydrophobicity and solubility properties. This can affect its interaction with biological membranes and its overall pharmacokinetic profile.
Properties
CAS No. |
127562-80-5 |
|---|---|
Molecular Formula |
C15H21FO3 |
Molecular Weight |
268.32 g/mol |
IUPAC Name |
octan-2-yl 2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C15H21FO3/c1-3-4-5-6-7-11(2)19-15(18)13-9-8-12(17)10-14(13)16/h8-11,17H,3-7H2,1-2H3 |
InChI Key |
HPXRODIQSWVJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
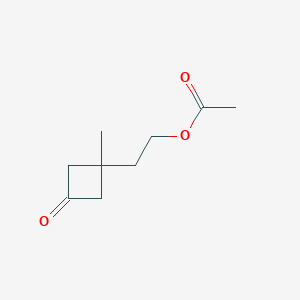

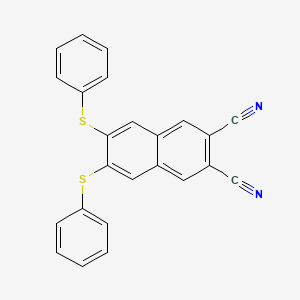
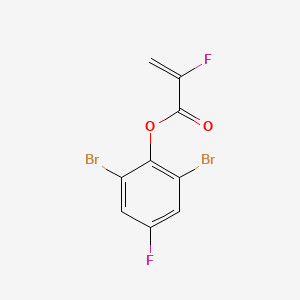
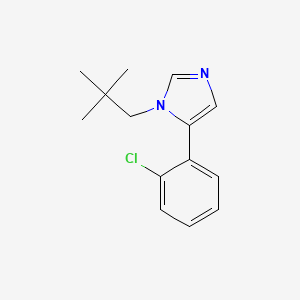
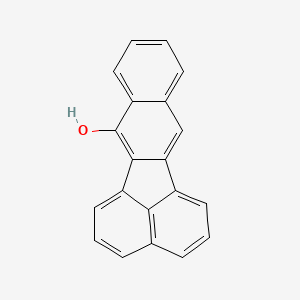
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
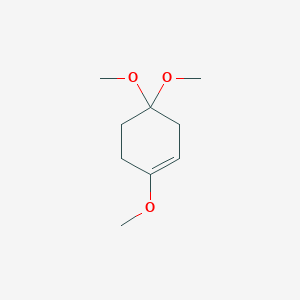
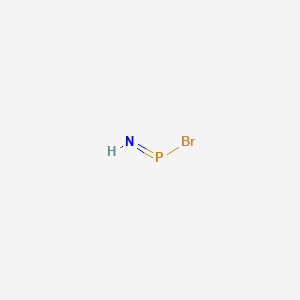
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
